molecular formula C₃₁H₄₀FNO₁₁ B1140693 Desmethyl cerivastatin O-b-D-glucuronide CAS No. 212616-56-3

Desmethyl cerivastatin O-b-D-glucuronide

Cat. No. B1140693
M. Wt: 621.65
InChI Key:
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Description

Synthesis Analysis

The glucuronidation of cerivastatin and its metabolites, including Desmethyl cerivastatin O-b-D-glucuronide, involves several enzymes and pathways. Glucuronidation is a critical phase II metabolic reaction conducted by the UDP glucuronosyltransferase (UGT) family of enzymes. These reactions primarily occur in the liver but can also take place in other tissues, including the intestine, kidney, and brain. The specific mechanisms of cerivastatin glucuronidation reveal insights into its metabolism and the formation of its glucuronide conjugates (Prueksaritanont et al., 2002).

Molecular Structure Analysis

The molecular structure of Desmethyl cerivastatin O-b-D-glucuronide includes a glucuronic acid moiety attached to the cerivastatin molecule. This modification significantly impacts the molecule's polarity and solubility, facilitating its excretion through renal or biliary routes. The structural modification also affects the molecule's interaction with biological targets, potentially altering its pharmacological profile.

Chemical Reactions and Properties

Desmethyl cerivastatin O-b-D-glucuronide, as a glucuronide conjugate, exhibits different chemical properties compared to its parent compound, cerivastatin. The addition of glucuronic acid enhances its water solubility, making it more readily excreted from the body. This property is crucial for the detoxification and elimination of cerivastatin, reducing the risk of accumulation and potential toxicity (Prueksaritanont et al., 2002).

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Statins, including cerivastatin, act as hydroxymethyl glutaryl coenzyme A (HMG-CoA) reductase inhibitors, reducing cholesterol synthesis in the liver. This action is crucial for managing hypercholesterolemia and preventing cardiovascular diseases. The metabolites of cerivastatin, possibly including Desmethyl cerivastatin O-b-D-glucuronide, may contribute to the drug's lipid-lowering effect by inhibiting cholesterol synthesis or through other metabolic pathways. Statins' effects on lipid profiles vary, with some reducing low-density lipoprotein (LDL) cholesterol significantly, alongside modest improvements in high-density lipoprotein (HDL) cholesterol and triglycerides (Plosker, Dunn, & Figgitt, 2000; Stein, 1998).

Drug-Drug Interactions

Cerivastatin's withdrawal highlighted the importance of understanding statins' drug-drug interactions, particularly those that could lead to adverse effects such as rhabdomyolysis. Research indicates that drug-drug interactions are significant, with cerivastatin's interactions potentially being mediated through its metabolites, including Desmethyl cerivastatin O-b-D-glucuronide (Shitara & Sugiyama, 2006). Understanding the pharmacokinetics and pharmacodynamics of statin metabolites is crucial for predicting and managing these interactions.

Mechanisms of Action and Safety

The mechanisms underlying statins' beneficial effects and their safety profile are complex, involving not only the inhibition of cholesterol synthesis but also impacts on cell membrane structure, mitochondrial function, and myocyte replication. The physicochemical, pharmacokinetic, and pharmacodynamic properties of statins and their metabolites play roles in their therapeutic effects and potential adverse reactions (Evans & Rees, 2002). The pharmacogenetics and pharmacogenomics of statins, including the role of specific gene polymorphisms in modulating the effects of statins and their metabolites, are areas of active research that could provide insights into individual susceptibility to statins' effects and safety (Kitzmiller et al., 2016).

Safety And Hazards

The specific safety and hazards associated with Desmethyl cerivastatin O-b-D-glucuronide are not detailed in the search results. However, as a metabolite of cerivastatin, it may share similar safety and hazard profiles2.


Future Directions

The future directions of research and application for Desmethyl cerivastatin O-b-D-glucuronide are not explicitly mentioned in the search results. However, given its role in addressing hypercholesterolemia and various lipid-related metabolic disorders, it may continue to be a focus in the development of treatments for these conditions1.


properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28-,29+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMUKCNIVAOAKJ-YKYYUPDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40FNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Cerivastatin-O-beta-D-glucuronide

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